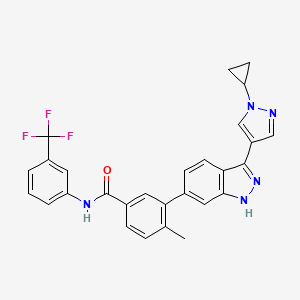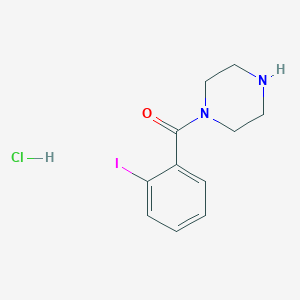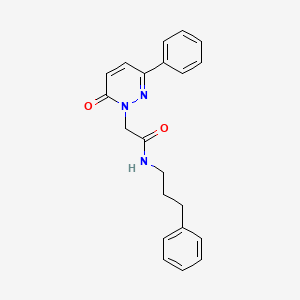
FGFR1/DDR2 inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FGFR1/DDR2 inhibitor 1 is a small-molecule compound designed to inhibit the activity of fibroblast growth factor receptor 1 (FGFR1) and discoidin domain receptor 2 (DDR2). These receptors are part of the receptor tyrosine kinase family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where abnormal FGFR1 and DDR2 signaling is often implicated in tumorigenesis and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FGFR1/DDR2 inhibitor 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may start with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process often requires the use of advanced equipment and techniques, such as continuous flow reactors and automated synthesis systems, to ensure efficient and reproducible production. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions: FGFR1/DDR2 inhibitor 1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents to the compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities .
Scientific Research Applications
FGFR1/DDR2 inhibitor 1 has a wide range of scientific research applications, including:
Mechanism of Action
FGFR1/DDR2 inhibitor 1 exerts its effects by binding to the ATP-binding sites of FGFR1 and DDR2, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately disrupting the signaling pathways that promote cell proliferation, survival, and migration. The compound’s molecular targets include the FGFR1 and DDR2 receptors, and its mechanism of action involves the blockade of receptor autophosphorylation and subsequent downstream signaling cascades .
Comparison with Similar Compounds
Erdafitinib: A pan-FGFR inhibitor approved for the treatment of urothelial carcinoma.
Infigratinib: An FGFR1/2/3 inhibitor used in the treatment of cholangiocarcinoma.
Pemigatinib: Another FGFR1/2/3 inhibitor approved for cholangiocarcinoma
Comparison: FGFR1/DDR2 inhibitor 1 is unique in its dual inhibition of both FGFR1 and DDR2, whereas other inhibitors like erdafitinib, infigratinib, and pemigatinib primarily target FGFR1-3. This dual inhibition may offer advantages in targeting cancers with co-activation of FGFR1 and DDR2 signaling pathways, potentially leading to more effective therapeutic outcomes .
Properties
IUPAC Name |
3-[3-(1-cyclopropylpyrazol-4-yl)-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N5O/c1-16-5-6-18(27(37)33-21-4-2-3-20(13-21)28(29,30)31)11-24(16)17-7-10-23-25(12-17)34-35-26(23)19-14-32-36(15-19)22-8-9-22/h2-7,10-15,22H,8-9H2,1H3,(H,33,37)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOWTGPWHLSLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=C(C=C3)C(=NN4)C5=CN(N=C5)C6CC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide](/img/structure/B2647657.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2647658.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2647659.png)
![2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2647661.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2647664.png)

![2-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2647668.png)
![6,7-dihydro-5H-spiro[indolizine-8,2'-oxirane]](/img/structure/B2647671.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2647674.png)
![2-(5-chloro-2-nitrobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2647675.png)
![N-allyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2647677.png)

